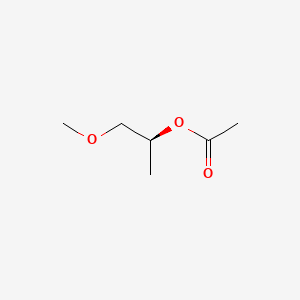
Methoxyisopropyl acetate, (S)-
Cat. No. B8254406
Key on ui cas rn:
335203-10-6
M. Wt: 132.16 g/mol
InChI Key: LLHKCFNBLRBOGN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06653418B1
Procedure details


In a separable flask, 100 g of ethylene glycol monoethyl ether, 78.6 g of 4-acetoxystyrene, 21.4 g of 4-tert-butoxystyrene, and 3.7 g of dimethyl-2,2′-azobis(2-methylpropionate) as a polymerization initiator were charged and, after replacing the atmosphere in the separable flask with nitrogen, the reaction was conducted at 80° C. for 16 hours. To this reaction solution, 5 g of 25% tetramethylammonium hydroxide was added, followed by heating at 70° C. for 5 hours. To remove low-molecular weight oligomers and residual monomers, this solution was washed several times with methanol/deionized water mixed in arbitrary rate. After washing, the solvent in the solution was replaced with propylene glycol monomethyl ether acetate to obtain 400 g of a propylene glycol monomethyl ether acetate solution (solid content: 20%) of a 4-hydroxystyrene/4-tert-butoxystyrene polymer.





Yield
20%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3]CCO)C.[C:7]([O:10][C:11]1[CH:18]=CC(C=C)=C[CH:12]=1)(=[O:9])[CH3:8]>C(OC1C=CC(C=C)=CC=1)(C)(C)C.COC(=O)C(N=NC(C)(C)C(OC)=O)(C)C.[OH-].C[N+](C)(C)C>[C:7]([O:10][CH:11]([CH3:18])[CH2:12][O:3][CH3:1])(=[O:9])[CH3:8] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCCO
|
|
Name
|
|
|
Quantity
|
78.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C)C=C1
|
|
Name
|
|
|
Quantity
|
21.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C)C=C1
|
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
COC(C(C)(C)N=NC(C(=O)OC)(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].C[N+](C)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To remove low-molecular weight oligomers and residual monomers
|
WASH
|
Type
|
WASH
|
|
Details
|
this solution was washed several times with methanol/
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed in arbitrary rate
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC(COC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 400 g | |
| YIELD: PERCENTYIELD | 20% | |
| YIELD: CALCULATEDPERCENTYIELD | 624.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06653418B1
Procedure details


In a separable flask, 100 g of ethylene glycol monoethyl ether, 78.6 g of 4-acetoxystyrene, 21.4 g of 4-tert-butoxystyrene, and 3.7 g of dimethyl-2,2′-azobis(2-methylpropionate) as a polymerization initiator were charged and, after replacing the atmosphere in the separable flask with nitrogen, the reaction was conducted at 80° C. for 16 hours. To this reaction solution, 5 g of 25% tetramethylammonium hydroxide was added, followed by heating at 70° C. for 5 hours. To remove low-molecular weight oligomers and residual monomers, this solution was washed several times with methanol/deionized water mixed in arbitrary rate. After washing, the solvent in the solution was replaced with propylene glycol monomethyl ether acetate to obtain 400 g of a propylene glycol monomethyl ether acetate solution (solid content: 20%) of a 4-hydroxystyrene/4-tert-butoxystyrene polymer.





Yield
20%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3]CCO)C.[C:7]([O:10][C:11]1[CH:18]=CC(C=C)=C[CH:12]=1)(=[O:9])[CH3:8]>C(OC1C=CC(C=C)=CC=1)(C)(C)C.COC(=O)C(N=NC(C)(C)C(OC)=O)(C)C.[OH-].C[N+](C)(C)C>[C:7]([O:10][CH:11]([CH3:18])[CH2:12][O:3][CH3:1])(=[O:9])[CH3:8] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCCO
|
|
Name
|
|
|
Quantity
|
78.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C)C=C1
|
|
Name
|
|
|
Quantity
|
21.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C)C=C1
|
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
COC(C(C)(C)N=NC(C(=O)OC)(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].C[N+](C)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To remove low-molecular weight oligomers and residual monomers
|
WASH
|
Type
|
WASH
|
|
Details
|
this solution was washed several times with methanol/
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed in arbitrary rate
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC(COC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 400 g | |
| YIELD: PERCENTYIELD | 20% | |
| YIELD: CALCULATEDPERCENTYIELD | 624.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
